(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone (2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone XLR11 is a 5-fluoropentyl analog of UR-144. Both XLR11 and UR-144 are synthetic cannabinoids which have been detected in herbal blends. XLR12 is a trifluorobutyl analog of XLR11. Its physiological and toxicological properties are unknown. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 895155-78-9
VCID: VC21195992
InChI: InChI=1S/C20H24F3NO/c1-18(2)17(19(18,3)4)16(25)14-12-24(11-7-10-20(21,22)23)15-9-6-5-8-13(14)15/h5-6,8-9,12,17H,7,10-11H2,1-4H3
SMILES: CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(F)(F)F)C
Molecular Formula: C20H24F3NO
Molecular Weight: 351.4 g/mol

(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone

CAS No.: 895155-78-9

Cat. No.: VC21195992

Molecular Formula: C20H24F3NO

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone - 895155-78-9

Specification

CAS No. 895155-78-9
Molecular Formula C20H24F3NO
Molecular Weight 351.4 g/mol
IUPAC Name (2,2,3,3-tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone
Standard InChI InChI=1S/C20H24F3NO/c1-18(2)17(19(18,3)4)16(25)14-12-24(11-7-10-20(21,22)23)15-9-6-5-8-13(14)15/h5-6,8-9,12,17H,7,10-11H2,1-4H3
Standard InChI Key PEXYKZYTXIEEOB-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(F)(F)F)C
Canonical SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(F)(F)F)C

Introduction

Overview of (2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone

(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone is a synthetic compound categorized under the class of indole derivatives. Its molecular formula is C20H24F3NOC_{20}H_{24}F_3NO, and it has a molecular weight of approximately 351.4 g/mol. This compound is notable for its structural complexity and potential pharmacological applications.

Synthesis

The synthesis of (2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone typically involves multi-step organic reactions including cyclopropanation and functional group modifications. The specific reaction pathways may vary based on the desired yield and purity of the final product.

Toxicology and Safety

As a synthetic cannabinoid analog, this compound may possess psychoactive properties and could be classified under controlled substances in various jurisdictions. It is essential to evaluate its safety profile through rigorous toxicological studies before any potential therapeutic applications.

Regulatory Status

(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone is listed as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use. This classification restricts its research and development opportunities.

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